molecular formula C14H22O6S B1677527 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 62921-74-8

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1677527
CAS RN: 62921-74-8
M. Wt: 318.39 g/mol
InChI Key: IUDNRKGPFWUYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate”, also known as m-PEG4-Tos, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” can be achieved from TRIETHYLENE GLYCOL MONOMETHYL ETHER and p-Toluenesulfonic acid .


Molecular Structure Analysis

The molecular formula of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is C14H22O6S . The InChI string representation of its structure is InChI=1S/C14H22O6S/c1-13-3-5-14 (6-4-13)21 (15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 .


Chemical Reactions Analysis

The tosyl group in “2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is 318.39 g/mol . It has a computed XLogP3 value of 1 .

Scientific Research Applications

1. Thermochemistry and Molecular Interactions

Research on methoxyphenols, which are structurally related to the compound , has delved into their thermochemical properties and their ability to form strong hydrogen bonds. Studies have shown that these compounds are significant in understanding the behavior of antioxidants and biologically active molecules in various states of matter. Thermodynamic properties like enthalpies of formation and vaporization have been extensively studied, providing insight into their stability and reactivity under different conditions (Varfolomeev et al., 2010).

2. Electrosynthesis and Characterization of Polymers

Polymers derived from methoxybenzene compounds have been synthesized and characterized, revealing their solubility in organic solvents and structural properties through spectroscopic methods. Such research has implications for developing new materials with specific electrical and optical properties, highlighting the versatility of these compounds in material science (Moustafid et al., 1991).

3. Luminescent Properties of Coordination Polymers

The synthesis of luminescent coordination polymers using hydroxybenzenesulfonate derivatives showcases the potential of these compounds in creating materials with novel optical properties. Such materials are of interest for applications in sensors, lighting, and display technologies, demonstrating the compound's relevance in advanced technological applications (Yang et al., 2008).

4. Catalytic Applications in Organic Synthesis

Studies on sulfonated Schiff base copper(II) complexes illustrate the catalytic efficiency of compounds containing sulfonate groups in alcohol oxidation. This research underscores the utility of these compounds in organic synthesis, particularly in selective oxidation reactions, which are crucial for the chemical industry (Hazra et al., 2015).

5. Electrochemical Applications in Energy Storage

Research involving dialkoxybenzene additives in lithium-ion batteries for overcharge protection highlights the importance of such compounds in enhancing the safety and efficiency of energy storage technologies. The study demonstrates the dual functionality of these additives in preventing runaway oxidation and improving the solid electrolyte interphase, which is critical for the longevity and performance of batteries (Zhang et al., 2018).

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDNRKGPFWUYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Synthesis routes and methods I

Procedure details

A solution of toluene sulfonyl chloride (Aldrich, 38 g) and triethylene glycol monomethyl ether (Aldrich, 16.4 g) in dry pyridine (150 ml) was stirred at 0° C. (icebath) for 4 h, followed by 18 h at ambient temperature. The solution was then poured onto ice water (500 ml) and extracted with diethyl ether (3×300 ml). The ether extracts were combined, washed with hydrochloric acid (3 N) and water, dried (sodium sulfate), and concentrated to provide triethylene glycol methyl tosyl ether as a colorless oil (20.0 g, 62% based on glycol), 1H-NMR (CDCl3) δ: 7.75 (d, J=8.0 Hz, 2, 2 phenyl CH), 7.30 (d, J=8.1 Hz, 2, 2 phenyl CH), 4.11 (t, J=4.8 Hz, 2, CH2OS), 3.65-3.41 (m, 10, 5 CH2O), 3.32 (s, 3, CH3O ) and 2.40 (s, 3, benzylic CH3).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In an oven dried 12 L three-necked roundbottom flask, equipped with a magnetic stir bar and a 1000 mL pressure-equalizing dropping funnel, a solution of NaOH (440.0 g, 11.0 mol) is added to 1800 mL water and the mixture is cooled to approximately 0° C. A solution of triethylene glycol monomethyl ether, Formula A, (656.84 g, 4.0 mol) in THF (1000 mL) is added. The clear solution is stirred vigorously at 0° C. for 15 min and a solution of tosyl chloride (915.12, 4.8 mol) in THF (2.0 L) added dropwise over a 1 h period. The reaction mixture is stirred for an additional 1 h at 0° C., and 10% HCl (5.0 L) is added to quench the reaction (to pH 5-7). The two-phase mixture is transferred to a 4 L separatory funnel, the organic layer removed, and the aqueous layer extracted with t-butylmethyl ether (3×250 mL). The combined organic extracts are washed with brine (2×350 mL), dried (MgSO4), and evaporated under reduced pressure to afford Formula B, 1217.6 g (95%) as a light colored oil. This material is taken to the next step without further purification.
Name
Quantity
440 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
4.8 mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
5 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of p-toluenesulfonyl chloride (3.17 g, 19.3 mmol) in 20 mL of pyridine was added 2-(2-(2-methoxyethoxy)ethoxy)ethanol (4 g, 21 mmol), which was then stirred at 0° C. for 12 h and at RT for 2 h. To this suspension, water, hexanes, and ethyl acetate were added and separated. The organic layer was neutralized with dilute hydrochloric acid and separated again. The organic layer was dried over with magnesium sulfate and sodium bicarbonate, filtered, and concentrated under reduced pressure to give 4.87 g, 15.3 mmol (79%) of 2-(2-(2-methoxyethoxy)ethoxy)-ethyl 4-methylbenzene sulfonate as a colorless oil.
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Toluenesulfonyl chloride (7.15 g, 37.5 mmol) was added to a solution of triethyleneglycol monomethyl ether (5.0 ml, 5.13 g, 31.2 mmol) in 100 ml pyridine. The solution was stirred at RT overnight, the solvent removed and the residue extracted twice with CH2Cl2, washed with 0.1N HCl, water, NaHCO3, brine, dried with MgSO4 and evaporated. 4.5 g crude product was obtained (45%). 1H NMR: (CDCl3, 200 MHz) d 7.80 (d, 2H, ArH), 7.33 (d, 2H, ArH), 4.15 (t, 2H, TsOCH2), 3.80-3.45 (m, 10H, OCH3), 3.36 (d, 3H, OCH3), 2.44 (s, 3H, ArCH3).
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 2
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Citations

For This Compound
101
Citations
M Sun, C Zhong, F Li, Q Pei - Chinese Journal of Polymer Science, 2012 - Springer
Conjugated ployfluorene with 2-(2-(2-methoxyethoxy)ethoxy)ethyl groups (EO-PF) is prepared by the palladium-catalyzed Suzuki coupling reaction. The polymer is purified carefully by …
Number of citations: 10 link.springer.com
G Zhang, L Song, S Bi, Y Wu, J Yu, L Wang - Dyes and Pigments, 2014 - Elsevier
A series of symmetrically substituted diketopyrrolopyrrole derivatives were synthesized under mild conditions in good yields. All of the diketopyrrolopyrroles were characterized by 1 H …
Number of citations: 17 www.sciencedirect.com
T Chen, W Xu, Z Huang, H Peng, Z Ke, X Lu… - Journal of Materials …, 2015 - pubs.rsc.org
Conjugated polymer nanoparticles (PPE nanoparticles) are fabricated by the self-assembly of novel amphiphilic poly(phenyleneethynylenes). The morphology and cytotoxicity of PPE …
Number of citations: 12 pubs.rsc.org
W Liu, M Sun, Q Liu, B He, H Ge, M Sun… - Chinese Journal of …, 2013 - Springer
Synthesis and electrochemical polymerization of 9,9-bis(2-(2-(2-methoxy ethoxy)ethoxy)ethyl)-fluorene (EO-F) into poly[9,9-bis(2-(2-(2-methoxy ethoxy)ethoxy)ethyl)-fluorene] (EO-PF) …
Number of citations: 5 link.springer.com
ZS Parr, RB Rashid, BD Paulsen… - Advanced Electronic …, 2020 - Wiley Online Library
A series of semiconducting small molecules with bithiophene or bis‐3,4‐ethylenedioxythiophene cores are designed and synthesized. The molecules display stable reversible oxidation …
Number of citations: 46 onlinelibrary.wiley.com
L Li, N Zhang, J Wang, L Ma, L Bai, A Zhang… - Journal of Membrane …, 2022 - Elsevier
In order to investigate the effect of side-chain position and polarity on the performance of anion exchange membrane (AEM), we design and fabricate a series of AEMs with alkyl …
Number of citations: 8 www.sciencedirect.com
G Xu, R Xue, W Chen, J Zhang, M Zhang… - Advanced Energy …, 2018 - Wiley Online Library
In p‐i‐n planar perovskite solar cells (pero‐SCs) based on methylammonium lead iodide (MAPbI 3 ) perovskite, high‐quality MAPbI 3 film, perfect interfacial band alignment and …
Number of citations: 141 onlinelibrary.wiley.com
SS Dharmapurikar, A Arulkashmir… - Journal of Applied …, 2017 - Wiley Online Library
In this work, the amphiphilic isoindigo (am‐iInd) based conjugated polymers namely poly(am‐iInd‐DT) and poly(am‐iInd‐TT) and their regular counterpart poly(reg‐iInd‐DT) and poly(…
Number of citations: 4 onlinelibrary.wiley.com
W Zhang, L Zhu, J Qin, C Yang - The Journal of Physical …, 2011 - ACS Publications
A new cyano-substituted poly(p-phenylenevinylene) (PPV) derivative, MEOPS-CNPPV, is synthesized through Knoevenagel condensation of anionic diacetonitrile and neutral …
Number of citations: 30 pubs.acs.org
CO Puentes, P Höcherl, M Kühnle, S Bauer… - Bioorganic & medicinal …, 2011 - Elsevier
Aiming at structural optimization of potent and selective ABCG2 inhibitors, such as UR-ME22-1, from our laboratory, an efficient solid phase synthesis was developed to get convenient …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.